5-Phosphono-D-norvaline

Catalog No.
S663652
CAS No.
79055-68-8
M.F
C5H12NO5P
M. Wt
197.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phosphono-D-norvaline

CAS Number

79055-68-8

Product Name

5-Phosphono-D-norvaline

IUPAC Name

(2R)-2-amino-5-phosphonopentanoic acid

Molecular Formula

C5H12NO5P

Molecular Weight

197.13 g/mol

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1

InChI Key

VOROEQBFPPIACJ-SCSAIBSYSA-N

SMILES

C(CC(C(=O)O)N)CP(=O)(O)O

Synonyms

2 Amino 5 phosphonopentanoate, 2 Amino 5 phosphonopentanoic Acid, 2 Amino 5 phosphonovalerate, 2 Amino 5 phosphonovaleric Acid, 2-Amino-5-phosphonopentanoate, 2-Amino-5-phosphonopentanoic Acid, 2-Amino-5-phosphonovalerate, 2-Amino-5-phosphonovaleric Acid, 2-APV, 5 Phosphononorvaline, 5-Phosphononorvaline, d-APV, dl-APV

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O

Isomeric SMILES

C(C[C@H](C(=O)O)N)CP(=O)(O)O

5-Phosphono-D-norvaline is a phosphonated amino acid with the molecular formula C5_5H12_{12}NO5_5P. It is recognized for its structural similarity to the neurotransmitter glutamate, specifically as an analog of D-norvaline. This compound features a phosphono group, which contributes to its unique biochemical properties. The presence of this functional group enhances its ability to interact with biological systems, particularly in the context of neurotransmission and enzyme inhibition.

5-Phosphono-D-norvaline, also known as AP5, is a synthetic compound widely used in scientific research as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors. These receptors are a type of glutamate receptor, a crucial player in excitatory neurotransmission in the central nervous system [].

Mechanism of Action

AP5 acts as a competitive antagonist at the NMDA receptor's binding site for glutamate, the primary excitatory neurotransmitter in the brain [, ]. By binding to this site, AP5 prevents the binding of glutamate, thereby effectively blocking the activation of NMDA receptors. This blockade disrupts the normal flow of excitatory signals in the nervous system, allowing researchers to study the specific roles of NMDA receptors in various physiological and pathological processes.

Applications in Research

Understanding NMDA receptor function

Due to its selective antagonism of NMDA receptors, AP5 is a valuable tool for understanding the role of these receptors in various brain functions, including:

  • Learning and memory

    Studies using AP5 have shown its involvement in memory formation and consolidation [, ].

  • Long-term potentiation (LTP)

    LTP is a cellular mechanism underlying learning and memory, and AP5 can block its induction, suggesting the involvement of NMDA receptors in this process [].

  • Pain perception

    Blocking NMDA receptors with AP5 can reduce pain sensitivity in animal models, highlighting their role in pain signaling [].

Investigating neurological disorders

Because of their involvement in various brain functions, NMDA receptors are implicated in several neurological disorders. AP5 is used as a research tool to:

  • Model neurodegenerative diseases

    AP5 can be used to induce excitotoxicity, a pathological process involving excessive NMDA receptor activation, which is relevant to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].

  • Study stroke models

    AP5 administration can mimic ischemic stroke in animal models, allowing researchers to investigate the role of NMDA receptors in stroke-induced brain damage [].

Drug discovery

The ability of AP5 to block NMDA receptors makes it a valuable tool in the development of new drugs targeting these receptors for various neurological and psychiatric conditions [].

, primarily involving:

  • Oxidation: While not extensively studied, it is known that 5-phosphono-D-norvaline can undergo oxidation reactions.
  • Reduction: This compound may also be involved in reduction processes, although specific pathways are less documented .

The reactivity of 5-phosphono-D-norvaline is influenced by the phosphonate group, which can engage in nucleophilic substitutions and other transformations typical of phosphonic acids.

5-Phosphono-D-norvaline exhibits significant biological activity, particularly as an antagonist of N-methyl-D-aspartate receptors. This receptor plays a crucial role in synaptic plasticity and memory function. The compound competes with glutamate for binding sites on these receptors, thereby modulating excitatory neurotransmission. Its potency in inhibiting these receptors has made it a valuable tool in neuropharmacological research .

The synthesis of 5-phosphono-D-norvaline can be achieved through several methods:

  • Multi-component reactions: These involve combining multiple reactants to form the desired product in a single step.
  • Phosphonylation: Introducing the phosphono group into D-norvaline through chemical modification techniques.
  • Total synthesis: A more complex approach that may involve several intermediate steps and reactions to construct the molecule from simpler precursors .

These methods are essential for producing 5-phosphono-D-norvaline in sufficient quantities for research and potential therapeutic applications.

5-Phosphono-D-norvaline has several applications, particularly in:

  • Neuroscience Research: As a selective antagonist of N-methyl-D-aspartate receptors, it is used to study synaptic transmission and neurophysiological processes.
  • Pharmacology: The compound serves as a model for developing new drugs targeting glutamatergic signaling pathways.
  • Agricultural Chemistry: Some studies have explored its herbicidal properties, although this application is less common compared to its use in neuroscience .

Studies involving 5-phosphono-D-norvaline focus on its interactions with various biological targets:

  • N-methyl-D-aspartate Receptors: The compound's competitive inhibition provides insights into receptor dynamics and signaling pathways.
  • Enzyme Interactions: Research has indicated potential interactions with enzymes involved in amino acid metabolism, although detailed mechanisms require further exploration .

These interaction studies are crucial for understanding the broader implications of 5-phosphono-D-norvaline in biological systems.

Several compounds share structural similarities with 5-phosphono-D-norvaline, including:

Compound NameStructure SimilarityUnique Features
D-Aspartic AcidSimilar backboneNaturally occurring neurotransmitter
D-NorvalineStructural analogLacks phosphonate group
DL-2-Amino-5-phosphonopentanoic AcidLonger carbon chainDifferent chain length; used as NMDA antagonist

Uniqueness of 5-Phosphono-D-norvaline

What distinguishes 5-phosphono-D-norvaline from these similar compounds is its phosphonate group, which enhances its binding affinity to N-methyl-D-aspartate receptors compared to other amino acids. This unique feature allows for more specific modulation of excitatory neurotransmission, making it a valuable compound in both research and potential therapeutic contexts.

XLogP3

-5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

197.04530948 g/mol

Monoisotopic Mass

197.04530948 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

UNII

CD39X2NL7F

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types